Aurora kinase inhibitor-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aurora kinase inhibitor-12 is a small molecule inhibitor targeting the Aurora kinase family, which includes Aurora kinase A, Aurora kinase B, and Aurora kinase C. These kinases are serine/threonine kinases that play crucial roles in cell division by regulating processes such as centrosome maturation, chromosome alignment, and cytokinesis. Overexpression of Aurora kinases has been linked to various cancers, making them attractive targets for cancer therapy .
Preparation Methods
The synthesis of Aurora kinase inhibitor-12 typically involves the construction of a pyrimidine-based scaffold, which is a common structure in many kinase inhibitors . The synthetic route may include the following steps:
Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Functionalization of the core: Introduction of various substituents to enhance the inhibitory activity and selectivity. This may involve reactions such as halogenation, alkylation, and acylation.
Purification and characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial production methods would scale up these synthetic routes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Aurora kinase inhibitor-12 can undergo several types of chemical reactions:
Oxidation: This reaction can modify the functional groups on the inhibitor, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as nitro groups to amines.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace existing functional groups on the inhibitor.
Hydrolysis: This reaction can break down the inhibitor into smaller fragments, which can be useful for studying its structure-activity relationships
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Aurora kinase inhibitor-12 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study kinase inhibition and to develop new inhibitors with improved properties.
Biology: Helps in understanding the role of Aurora kinases in cell division and their involvement in cancer progression.
Medicine: Investigated as a potential therapeutic agent for treating cancers that overexpress Aurora kinases. .
Industry: Utilized in the development of diagnostic assays and screening platforms for kinase inhibitors.
Mechanism of Action
Aurora kinase inhibitor-12 exerts its effects by binding to the ATP-binding pocket of Aurora kinases, thereby inhibiting their kinase activity. This leads to the disruption of key processes in cell division, such as centrosome maturation and chromosome alignment. The inhibition of Aurora kinase activity results in cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .
The molecular targets of this compound include:
Aurora kinase A: Involved in centrosome maturation and spindle assembly.
Aurora kinase B: Plays a role in chromosome segregation and cytokinesis.
Aurora kinase C: Primarily expressed in germ cells and involved in meiosis
Comparison with Similar Compounds
Aurora kinase inhibitor-12 can be compared with other Aurora kinase inhibitors such as alisertib, danusertib, and tozasertib:
Alisertib: Selective for Aurora kinase A and has shown efficacy in various cancer models.
Danusertib: Inhibits both Aurora kinase A and B, and has been tested in clinical trials for leukemia.
Tozasertib: A pan-Aurora kinase inhibitor that also targets other kinases like ABL and FLT3
This compound is unique in its specific binding affinity and selectivity profile, which may offer advantages in terms of efficacy and safety compared to other inhibitors.
Properties
Molecular Formula |
C28H20BrN5O3S2 |
---|---|
Molecular Weight |
618.5 g/mol |
IUPAC Name |
N-[5-(4-bromophenyl)-1,3-thiazol-4-yl]-2-[[(4Z)-4-[(2-hydroxyphenyl)methylidene]-5-oxo-2-phenylimidazole-1-carbothioyl]amino]acetamide |
InChI |
InChI=1S/C28H20BrN5O3S2/c29-20-12-10-17(11-13-20)24-25(31-16-39-24)33-23(36)15-30-28(38)34-26(18-6-2-1-3-7-18)32-21(27(34)37)14-19-8-4-5-9-22(19)35/h1-14,16,35H,15H2,(H,30,38)(H,33,36)/b21-14- |
InChI Key |
XFGIJDSXMISXTJ-STZFKDTASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3O)/C(=O)N2C(=S)NCC(=O)NC4=C(SC=N4)C5=CC=C(C=C5)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3O)C(=O)N2C(=S)NCC(=O)NC4=C(SC=N4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.